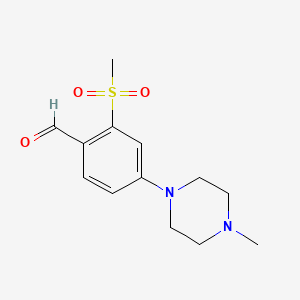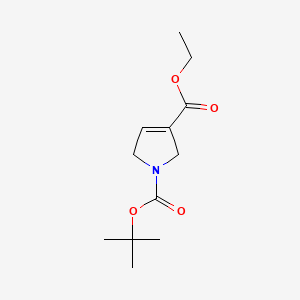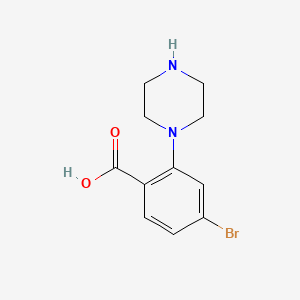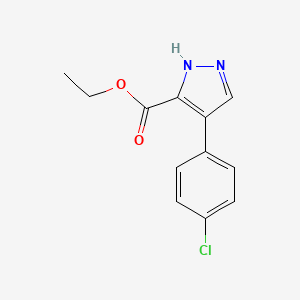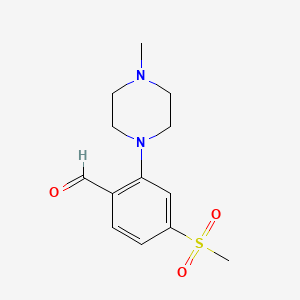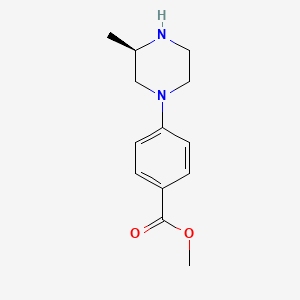
(R)-methyl 4-(3-methylpiperazin-1-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of piperazine, which is a common moiety in many pharmaceutical drugs . Piperazine derivatives are known for their wide range of biological and pharmaceutical activity .
Synthesis Analysis
While specific synthesis methods for “®-methyl 4-(3-methylpiperazin-1-yl)benzoate” were not found, there are general methods for synthesizing piperazine derivatives. For instance, one method involves the cyclization of 1,2-diamine derivatives with sulfonium salts .Aplicaciones Científicas De Investigación
DNA Binding and Fluorescent Staining
Piperazine derivatives, such as Hoechst 33258, are known for their ability to bind to the minor groove of DNA, showing specificity for AT-rich sequences. This binding property makes them useful as fluorescent DNA stains for cell biology research, including chromosome and nuclear staining, and analysis of nuclear DNA content values in plant cell biology (Issar & Kakkar, 2013).
Antipsychotic Activity
Research on compounds like JL13, a pyridobenzoxazepine compound with a methylpiperazine group, has shown potential atypical antipsychotic activity. Such compounds do not induce catalepsy and have been found to antagonize various psychosis-related behaviors in preclinical models, predicting promising therapeutic applications (Bruhwyler et al., 1997).
Anxiolytic and Antidepressant Potential
Certain piperazine derivatives, exemplified by AR-A000002, have been studied for their anxiolytic and antidepressant potential. The selective antagonism of serotonin receptors highlights the versatility of these compounds in developing treatments for anxiety and affective disorders, emphasizing their utility in neuroscience research (Hudzik et al., 2003).
Antimicrobial Applications
Research on monoterpenes like p-Cymene, a compound structurally distinct but sharing functional similarities with piperazine derivatives, demonstrates a range of biological activities including antimicrobial effects. This suggests that compounds with piperazine groups might also find applications in developing new antimicrobial agents, given their potential for biological activity (Marchese et al., 2017).
Pharmacokinetics and Drug Metabolism
The study of pharmacokinetics and metabolism is crucial for understanding how drugs are processed in the body. Compounds with arylpiperazine structures undergo extensive metabolic processes, including N-dealkylation, highlighting the importance of pharmacokinetic studies in drug development and the potential therapeutic applications of these compounds (Caccia, 2007).
Propiedades
IUPAC Name |
methyl 4-[(3R)-3-methylpiperazin-1-yl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-10-9-15(8-7-14-10)12-5-3-11(4-6-12)13(16)17-2/h3-6,10,14H,7-9H2,1-2H3/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHABNVYVQXLSEG-SNVBAGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=CC=C(C=C2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCN1)C2=CC=C(C=C2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10662678 |
Source


|
| Record name | Methyl 4-[(3R)-3-methylpiperazin-1-yl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-methyl 4-(3-methylpiperazin-1-yl)benzoate | |
CAS RN |
1201670-92-9 |
Source


|
| Record name | Methyl 4-[(3R)-3-methyl-1-piperazinyl]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1201670-92-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-[(3R)-3-methylpiperazin-1-yl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


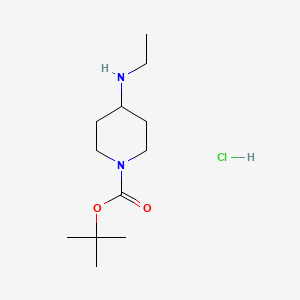
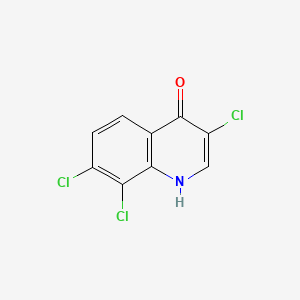
![1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B599038.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine](/img/structure/B599039.png)

